Enantiomeric Configuration Defines Absolute Stereochemical Input: (3R,4R) vs. (3S,4S) as Non-Superimposable Building Blocks
The (3R,4R) enantiomer (CAS 1314641-02-5) and the (3S,4S) enantiomer (CAS 1174020-45-1) are commercially available as discrete single-enantiomer products. While no published enantioselective synthetic route exists specifically for the trans series, the cis enantiomers were obtained via organocatalytic enantioselective fluorination with enantiomeric excesses reaching 97% ee for the (3R,4S) isomer and up to 80% ee for the (3S,4R) isomer prior to crystallization [1]. The absolute configuration at the C3 and C4 stereocenters determines the spatial orientation of every atom in downstream compounds, and swapping enantiomers inverts all chiral centers—a change that cannot be compensated by adjusting reaction conditions .
| Evidence Dimension | Absolute stereochemical configuration and commercial availability as single enantiomer |
|---|---|
| Target Compound Data | CAS 1314641-02-5; (3R,4R) configuration; available at 95–98% purity from multiple vendors |
| Comparator Or Baseline | (3S,4S) enantiomer: CAS 1174020-45-1; cis-(3R,4S): CAS 1174020-40-6 (97% ee from organocatalytic route; >98% ee after crystallization [1]) |
| Quantified Difference | Qualitative: opposite absolute configuration at both C3 and C4; different optical rotation; derived ligands are diastereomeric or enantiomeric with respect to chiral biological targets |
| Conditions | Commercial procurement specifications; enantioselective synthesis conditions per Shaw et al. 2013 for cis series |
Why This Matters
For asymmetric synthesis programs, the choice of (3R,4R) vs. (3S,4S) determines the absolute stereochemistry of the final drug candidate, and procurement of the incorrect enantiomer leads to a different compound entirely with distinct biological activity—procurement specifications must explicitly designate the (3R,4R) configuration.
- [1] Shaw SJ, Goff DA, Boralsky LA, Irving M, Singh R. Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. J Org Chem. 2013;78(17):8892-8897. DOI: 10.1021/jo401352z View Source
